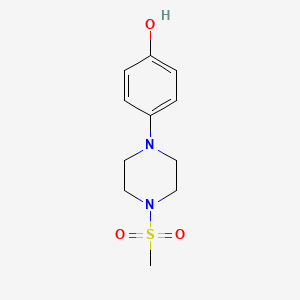
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol
概要
説明
“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound that has generated considerable attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of organic compounds known as n-arylpiperazines .
Molecular Structure Analysis
The molecular structure of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is represented by the formula C11H16N2O3S . The InChI code for this compound is 1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” include a molecular weight of 256.33 . It is a solid substance .科学的研究の応用
General Properties
“4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound with the CAS Number: 67915-03-1 and a molecular weight of 256.33 .
Potential Applications
Field
Summary
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the synthesis of piperazine derivatives .
Methods
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The synthesis of piperazine derivatives could lead to the development of new drugs and agrochemicals .
Field
Summary
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” could potentially be used in the development of new drugs .
Methods
The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Results
The development of new drugs using this compound could potentially lead to improved pharmacokinetic properties .
Field
Summary
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Methods
The compound could be incorporated into drug formulations aimed at treating these neurodegenerative disorders .
Results
While the specific outcomes would depend on the exact formulation and treatment regimen, the use of this compound could potentially improve the effectiveness of treatments for these conditions .
Summary
Piperazine derivatives are known to be used in antibiotic drugs such as Ciprofloxacin and Ofloxacin .
Methods
The compound could be incorporated into these antibiotic drugs to enhance their effectiveness .
Results
The use of this compound in antibiotic drugs could potentially lead to improved treatment outcomes for bacterial infections .
Field
Summary
Certain indole derivatives, which could potentially include “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol”, have been reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Methods
The compound could be incorporated into antiviral drugs aimed at treating HSV-1 infections .
Results
The use of this compound in antiviral drugs could potentially lead to improved treatment outcomes for HSV-1 infections .
Safety And Hazards
The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAAVQEGHRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348689 | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol | |
CAS RN |
67915-03-1 | |
| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


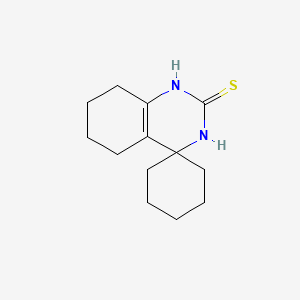

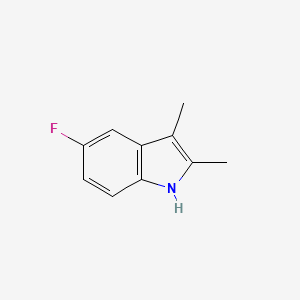


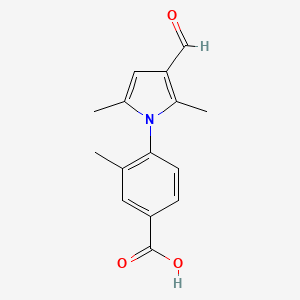

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

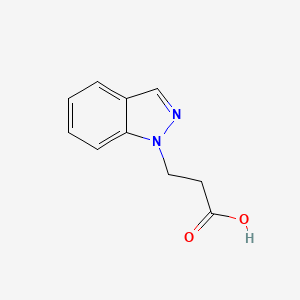


![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)